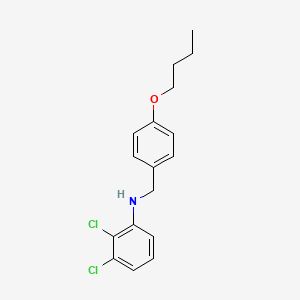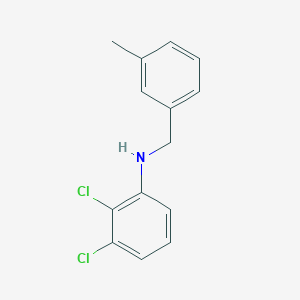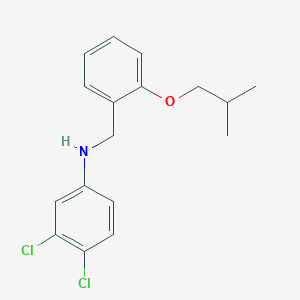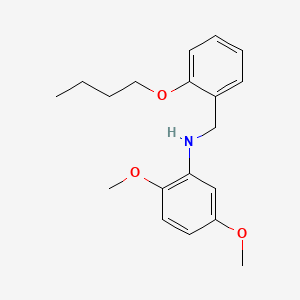
N-(4-Butoxybenzyl)-2,3-dichloroaniline
説明
Synthesis Analysis
The synthesis of “N-(4-Butoxybenzyl)-2,3-dichloroaniline” could potentially involve the use of 4-Butoxybenzyl alcohol as a starting material . This compound has been used in the synthesis of various other compounds such as 3-(4-butoxyphenyl)-1-phenylpropan-1-ol and 3-(4-butoxyphenyl)-1-phenylpropan-1-one .
科学的研究の応用
Chemical Synthesis and Molecular Studies
N-(4-Butoxybenzyl)-2,3-dichloroaniline and its derivatives have been studied extensively in the field of chemical synthesis. For example, the molecular and crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline, a related compound, was analyzed to understand its properties in liquid crystals (Thyen, Heineman, & Zugenmaier, 1994). Similarly, the synthesis and study of related compounds, such as 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide, have been conducted to explore their antimicrobial activity (Patel, Nimavat, Vyas, & Patel, 2011).
Biological and Environmental Impact
Studies have also focused on the environmental and biological impacts of compounds like N-(4-Butoxybenzyl)-2,3-dichloroaniline. For example, the aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene, which are intermediates in the production of dichloroanilines, was investigated to understand the potential for bioremediation of contaminated sites (Palatucci, Waidner, Mack, & Spain, 2019). Additionally, the detoxification pathways of 3,4-dichloroaniline in different plant species, such as Arabidopsis and soybean, have been characterized to understand how plants metabolize and export these chemicals (Lao, Loutre, Brazier, Coleman, Cole, Edwards, & Theodoulou, 2003).
Application in Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Compounds structurally similar to N-(4-Butoxybenzyl)-2,3-dichloroaniline have been studied for their potential as corrosion inhibitors. For instance, N-2-methylbenzylidene-4-antipyrineamine has been explored for its effectiveness in preventing mild steel corrosion in acidic environments (Aziz, Abdulkareem, Annon, Hanoon, Al-Kaabi, Shaker, Alamiery, Isahak, & Takriff, 2022).
特性
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2,3-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-2-3-11-21-14-9-7-13(8-10-14)12-20-16-6-4-5-15(18)17(16)19/h4-10,20H,2-3,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTKMFCBQWUVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxybenzyl)-2,3-dichloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline](/img/structure/B1385348.png)
![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-(hexyloxy)aniline](/img/structure/B1385351.png)
![N-[2-(Hexyloxy)benzyl]-4-isobutoxyaniline](/img/structure/B1385352.png)
![N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385357.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-phenoxyaniline](/img/structure/B1385358.png)
![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)

![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)